2-アセトアミド-4-O-(2-アセトアミド-2-デオキシガラクトピラノシル)-2-デオキシグルコピラノース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

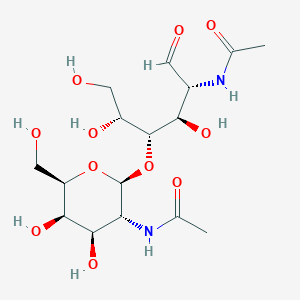

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose is a complex carbohydrate derivative, specifically a disaccharide, composed of two sugar molecules: 2-acetamido-2-deoxygalactopyranose and 2-deoxyglucopyranose. This compound is notable for its role in various biological processes and its presence in glycoproteins and glycolipids.

科学的研究の応用

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

Biology: It plays a role in the study of glycoproteins and glycolipids, which are essential for cell-cell communication and immune response.

Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting glycoproteins involved in diseases like cancer and autoimmune disorders.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose typically involves the condensation of 2-acetamido-2-deoxy-D-glucose with 2-acetamido-2-deoxy-D-galactose. One method involves the use of ammonium bicarbonate in water, which allows for the formation of glycosylamines in yields ranging from 65% to 80% . The reaction conditions can be optimized by adjusting the temperature and concentration of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process. Additionally, the use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

化学反応の分析

Types of Reactions

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction can be used to reduce carbonyl groups to alcohols.

Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

作用機序

The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their conformation or function. The pathways involved may include glycosylation processes, which are critical for protein folding and stability .

類似化合物との比較

Similar Compounds

2-Acetamido-2-deoxy-D-glucose: A monosaccharide that serves as a precursor in the synthesis of the disaccharide.

2-Acetamido-2-deoxy-D-galactose: Another monosaccharide involved in the synthesis of the disaccharide.

N-Acetylglucosamine: A related compound that is also involved in glycosylation processes.

Uniqueness

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose is unique due to its specific structure and the presence of two acetamido groups, which confer distinct chemical and biological properties. Its ability to participate in glycosylation reactions and its role in the structure of glycoproteins and glycolipids make it a valuable compound in various fields of research and industry .

生物活性

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose, commonly referred to as a complex glycan, is a derivative of N-acetylglucosamine. This compound has garnered attention in the field of glycobiology due to its potential biological activities and applications in medical research. This article aims to elucidate its biological activity, including its effects on cellular processes, enzymatic interactions, and implications in health and disease.

Chemical Structure and Properties

The molecular formula of 2-acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose is C₁₂H₂₃N₂O₁₂, with a molecular weight of approximately 309.33 g/mol. Its structure features two acetamido groups attached to a glucopyranose backbone, which is further modified by a galactopyranosyl moiety. The compound's structural complexity is significant for its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃N₂O₁₂ |

| Molecular Weight | 309.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Inhibition of Glycoconjugate Biosynthesis

Research has shown that various analogs of 2-acetamido-2-deoxy-D-glucose (GlcNAc), including the compound , can significantly affect the biosynthesis of glycoconjugates. A study demonstrated that these analogs inhibited the incorporation of radioactive glucosamine into glycosaminoglycans (GAGs) in primary hepatocyte cultures. Specifically, the compound exhibited a concentration-dependent reduction in D-[3H]glucosamine incorporation while not affecting total protein synthesis significantly .

The mechanism by which this compound exerts its biological effects appears to involve competition with endogenous substrates in metabolic pathways. For instance, it was noted that the incorporation of a 4-deoxy moiety into GAGs could lead to premature chain termination during GAG synthesis, suggesting an enzymatic inhibition role . Additionally, the presence of exogenous uridine was able to restore protein synthesis inhibited by the compound, indicating a potential uridine trapping mechanism that depletes UTP pools necessary for protein synthesis .

Enzymatic Interactions

The enzymatic synthesis of this glycan has been studied using enzymes from Aspergillus oryzae, which highlights its biochemical relevance. The synthesis process involves specific glycosyltransferases that facilitate the formation of glycosidic bonds between monosaccharide units . Understanding these interactions is crucial for developing therapeutic strategies targeting glycan-related pathways.

Case Study 1: Glycan Role in Cell Signaling

In pluripotent stem cells, the presence of this glycan has been linked to enhanced cell signaling pathways that promote self-renewal and pluripotency. The modification of cell surface glycans plays a pivotal role in mediating interactions between stem cells and their microenvironment .

Case Study 2: Implications in Disease Models

In models of diabetic nephropathy, alterations in glycan structures have been observed. The administration of compounds similar to 2-acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose showed protective effects against renal fibrosis by modulating inflammatory responses and extracellular matrix composition .

特性

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13-,14+,15+,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJAKLUDUPBLGD-HFMMELOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136198-41-9 |

Source

|

| Record name | N-Acetylgalactosaminyl-1-4-N-acetylglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136198419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。